2-Bromo-3-iodo-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-iodo-4-methylpyridine is an organic compound with the molecular formula C6H5BrIN and a molar mass of 297.92 g/mol . It is a colorless to yellowish crystalline solid that is soluble in organic solvents like ethanol and chloroform but insoluble in water . This compound is an important intermediate in the synthesis of various pharmaceuticals and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodo-4-methylpyridine can be achieved through a multi-step process. One common method involves the bromination and iodination of 4-methylpyridine. The reaction typically requires the use of bromine and iodine in the presence of a suitable solvent and catalyst . The reaction conditions often involve heating the reactants to a temperature range of 180-200°C .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in closed systems to ensure safety and efficiency. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-iodo-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used.
Coupling Reactions: The products are typically biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
2-Bromo-3-iodo-4-methylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-iodo-4-methylpyridine largely depends on its role as an intermediate in the synthesis of other compounds. When used in the synthesis of pharmaceuticals, it can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The specific pathways involved depend on the final product synthesized from this intermediate .
Comparison with Similar Compounds
2-Bromo-4-methylpyridine: Another brominated pyridine derivative used in similar synthetic applications.
2-Iodo-4-methylpyridine: An iodinated pyridine derivative with comparable reactivity.
Uniqueness: 2-Bromo-3-iodo-4-methylpyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which allows for versatile reactivity in various chemical reactions. This dual halogenation makes it a valuable intermediate for the synthesis of complex molecules .
Properties
IUPAC Name |
2-bromo-3-iodo-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDGAEFNHPQAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.